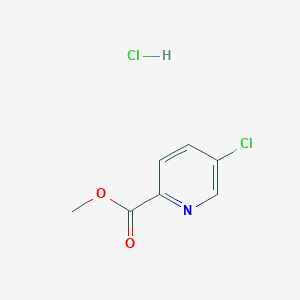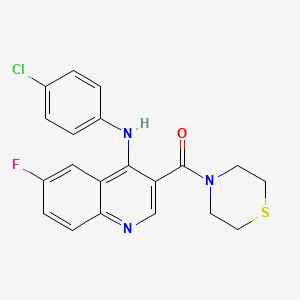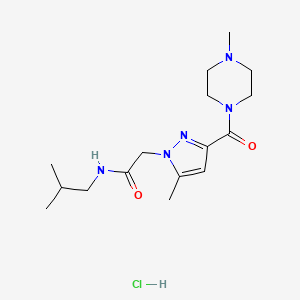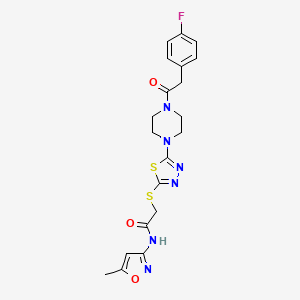
N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, it may be synthesized using methods similar to those used for the synthesis of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs . These methods involve chemical modifications on the sulfonylurea linker and the phenyl ring .Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition for Potential Anti-inflammatory Applications
The methanesulfonamide group, when positioned at the C-5 phenyl ring of 1,5-diarylpyrazole, has been found to significantly enhance COX-2 inhibitory activity. This structural modification has led to the discovery of potent and selective COX-2 inhibitors, indicating potential applications in developing anti-inflammatory agents with minimal side effects (Singh et al., 2004).
Synthetic Applications in Organic Chemistry
A facile and efficient synthesis strategy for 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone has been described. This synthesis route, involving a tandem reaction, underscores the compound's utility in organic synthesis, providing a versatile intermediate for further chemical transformations (Zhu et al., 2011).
Antimicrobial Activity
Research has also been conducted on novel pyrazolo[1,5-a]pyrimidine derivatives containing the phenylsulfonyl moiety, demonstrating significant antimicrobial activities. These findings indicate the compound's potential as a framework for developing new antimicrobial agents (Alsaedi et al., 2019).
Corrosion Inhibition
The compound has shown promise as a corrosion inhibitor for mild steel in acidic environments. This application is critical in industries where metal preservation is essential, indicating the compound's potential in materials science (Olasunkanmi et al., 2016).
Zukünftige Richtungen
The development of more potent NLRP3 inflammasome inhibitors based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold, to which this compound is similar, may serve as a good starting point for future research . These compounds could potentially be valuable pharmacological probes or drug candidates .
Wirkmechanismus
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It plays a crucial role in the progression of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, Multiple sclerosis, and HIV-associated dementia .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activation . The activation of the NLRP3 inflammasome is known to be controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2). The signal 1 is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway . When the NLRP3 inflammasome is activated, it can produce a number of proinflammatory factors including IL-1β, as well as neurotoxic mediators such as nitric oxide (NO) and reactive oxygen species (ROS) . Once secreted, IL-1β can stimulate the surrounding microglia or astrocytes to produce other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6, which contribute to neuronal cell death and injuries .
Result of Action
The inhibition of the NLRP3 inflammasome by this compound leads to a decrease in the production of proinflammatory factors and neurotoxic mediators . This could potentially reduce inflammation and neuronal cell death, providing a therapeutic strategy for neuroinflammatory diseases .
Eigenschaften
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-30(26,27)24-19-14-12-17(13-15-19)21-16-22(18-8-4-2-5-9-18)25(23-21)31(28,29)20-10-6-3-7-11-20/h2-15,22,24H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAIGUBAPAFBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2758944.png)

![tert-butyl 4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2758949.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)



![(S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide](/img/structure/B2758957.png)


![1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2758961.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2758962.png)
